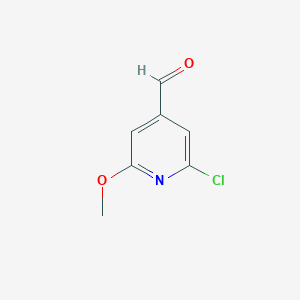

2-Chloro-6-methoxypyridine-4-carbaldehyde

Description

BenchChem offers high-quality 2-Chloro-6-methoxypyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methoxypyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLUGWCEIUZBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376627 | |

| Record name | 2-chloro-6-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329794-31-2 | |

| Record name | 2-chloro-6-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-methoxypyridine-4-carbaldehyde chemical properties

An In-depth Technical Guide to 2-Chloro-6-methoxypyridine-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction

2-Chloro-6-methoxypyridine-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a reactive aldehyde, a displaceable chloro group, and a modulating methoxy group, makes it a versatile synthetic intermediate.[1] The strategic placement of these functional groups allows for sequential, regioselective modifications, rendering it an invaluable building block for the construction of complex molecular architectures.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of this compound. We will delve into the causality behind its reactivity profile, offer field-proven insights into its synthetic manipulation, and explore its role in the development of biologically active agents.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of 2-Chloro-6-methoxypyridine-4-carbaldehyde

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | Calculated |

| Appearance | Pale yellow to brown solid or liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane). Limited solubility in water. | [1] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | [2] |

| Incompatibilities | Strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents. | [2] |

Spectroscopic Interpretation

The structural features of 2-Chloro-6-methoxypyridine-4-carbaldehyde give rise to characteristic spectroscopic signatures. Understanding these is key for reaction monitoring and quality control.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the aldehyde proton (CHO) typically in the δ 9-10 ppm region, and a singlet for the methoxy group (OCH₃) protons around δ 3-4 ppm.

-

¹³C NMR: The carbon spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde (typically >190 ppm). Signals for the aromatic carbons will appear in the 110-165 ppm range, with their exact shifts influenced by the electronic effects of the substituents. The methoxy carbon will appear upfield (~55-60 ppm).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1700-1710 cm⁻¹. Additional key bands include C-O stretching for the methoxy group and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Purification

While multiple synthetic routes to substituted pyridine-4-carbaldehydes exist, a common and reliable strategy involves the selective oxidation of a precursor alcohol or methyl group at the C4 position.[3] The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or unwanted side reactions with other functional groups.

Proposed Synthetic Workflow

A logical and experimentally validated approach for this class of compounds is the oxidation of the corresponding alcohol, (2-chloro-6-methoxypyridin-4-yl)methanol. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for oxidizing allylic and benzylic-type alcohols.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Oxidation of (2-chloro-6-methoxypyridin-4-yl)methanol

Expertise & Causality: This protocol uses activated MnO₂, a mild and highly selective heterogeneous oxidant. Its solid nature simplifies the reaction workup, as it can be easily removed by filtration, preventing contamination of the product with metal byproducts. Dichloromethane is chosen as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, which is crucial for maximizing yield and simplifying purification.

-

Reaction Setup: To a solution of (2-chloro-6-methoxypyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (MnO₂, 10.0 eq) in one portion.

-

Execution: Vigorously stir the resulting black suspension at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Chloro-6-methoxypyridine-4-carbaldehyde.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 2-Chloro-6-methoxypyridine-4-carbaldehyde stems from the distinct reactivity of its three functional groups. The electronic interplay between the electron-donating methoxy group, the electron-withdrawing chloro group, and the pyridine ring nitrogen dictates the molecule's reactivity profile.

Caption: Key reactive sites on 2-Chloro-6-methoxypyridine-4-carbaldehyde.

A. The Aldehyde Group: A Versatile Handle

The aldehyde functional group is a cornerstone of organic synthesis.[1] Its electrophilic carbonyl carbon readily undergoes nucleophilic addition, making it a prime site for introducing molecular complexity.

-

Reductive Amination: A powerful tool in medicinal chemistry, this reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield a new amine. This is a high-yield, reliable method for building C-N bonds.

-

Wittig and Related Reactions: Condensation with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) provides a robust method for forming alkenes, extending the carbon skeleton.

-

Nucleophilic Addition: Grignard reagents, organolithium compounds, and other organometallics can add to the aldehyde to form secondary alcohols, which can be further manipulated.

B. The C2-Chloro Group: A Gateway for Substitution and Coupling

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing pyridine nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reactivity is fundamental to creating libraries of analogues for structure-activity relationship (SAR) studies. Furthermore, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

C. The Methoxy Group and Pyridine Core

The methoxy group at the C6 position is an electron-donating group, which can influence the reactivity of the ring and the C2 position. While generally stable, it can be cleaved under strong acidic conditions (e.g., HBr, BBr₃) to yield the corresponding 6-hydroxypyridine or pyridone tautomer, offering another point for diversification.

Applications in Medicinal Chemistry and Drug Discovery

Heterocyclic scaffolds, particularly those based on pyridine and pyrimidine, are prevalent in a vast number of approved drugs and clinical candidates.[4][5] Compounds like 2-Chloro-6-methoxypyridine-4-carbaldehyde serve as critical starting materials for synthesizing molecules targeting a wide array of diseases.

-

Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. The functional handles on this aldehyde allow for the elaboration of side chains that can occupy the ATP-binding pocket and confer selectivity.

-

GPCR Modulators: The ability to generate diverse libraries through reactions at the aldehyde and chloro positions is invaluable for exploring the SAR of G-protein coupled receptor (GPCR) ligands.

-

Antiviral and Antibacterial Agents: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. This building block provides a framework for designing novel inhibitors of viral or bacterial enzymes.

-

Agrochemicals: Substituted pyridines are also important in the development of modern herbicides and pesticides.[6]

The utility of this reagent lies in its capacity to act as a molecular linchpin, allowing medicinal chemists to systematically and efficiently build and test new chemical entities with therapeutic potential.[7]

Safety and Handling

As a reactive chemical intermediate, proper handling of 2-Chloro-6-methoxypyridine-4-carbaldehyde is essential.

-

Hazard Identification: May cause respiratory irritation.[2] Based on related structures, it should be considered a potential skin and serious eye irritant.[8]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-methoxypyridine-4-carbaldehyde is a high-value synthetic intermediate characterized by a trifecta of reactive sites. The aldehyde, chloro, and methoxy groups provide orthogonal handles for molecular elaboration, enabling a logical and efficient approach to the synthesis of complex target molecules. Its strategic importance in medicinal chemistry and drug discovery is rooted in its utility for building diverse compound libraries based on the privileged pyridine scaffold. A thorough understanding of its reactivity profile, coupled with appropriate handling and synthetic design, empowers researchers to fully leverage its potential in the pursuit of novel therapeutic agents.

References

- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

PubChem. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009. Available from: [Link]

- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

- Google Patents. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

- Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

Expert Insights. Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Available from: [Link]

-

Autechaux. MSDS of 2-chloro-6-methoxypyridine-4-carbaldehyde. Available from: [Link]

-

PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945. Available from: [Link]

- Google Patents. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.

Sources

- 1. CAS 329794-31-2: 2-chloro-6-methoxypyridine-4-carbaldehyde [cymitquimica.com]

- 2. capotchem.cn [capotchem.cn]

- 3. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 7. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]

- 8. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-methoxypyridine-4-carbaldehyde (CAS 329794-31-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxypyridine-4-carbaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document elucidates its chemical and physical properties, outlines a probable, high-yield synthetic pathway, and explores its reactivity and diverse applications, particularly in the construction of complex molecular architectures relevant to drug discovery. Detailed, field-proven protocols for its synthesis and subsequent transformations are provided, underpinned by mechanistic insights to guide experimental design. This guide serves as a critical resource for researchers leveraging this versatile intermediate in their synthetic endeavors.

Introduction: A Versatile Heterocyclic Intermediate

2-Chloro-6-methoxypyridine-4-carbaldehyde is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive aldehyde group and two distinct substitution patterns on the pyridine ring—a chloro group at the 2-position and a methoxy group at the 6-position—offers a rich platform for a variety of chemical transformations. The electrophilic nature of the aldehyde functionality allows for nucleophilic additions, while the chloro-substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions, making it a linchpin in convergent synthetic strategies.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and handling in a laboratory setting. The key properties of 2-Chloro-6-methoxypyridine-4-carbaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 329794-31-2 | |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | |

| Appearance | Pale yellow to brown solid or liquid | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [1] |

| Synonyms | 2-Chloro-6-methoxyisonicotinaldehyde, 4-Pyridinecarboxaldehyde, 2-Chloro-6-Methoxy- | [1] |

Synthesis of 2-Chloro-6-methoxypyridine-4-carbaldehyde

The most probable and industrially scalable synthesis of 2-Chloro-6-methoxypyridine-4-carbaldehyde involves the formylation of the corresponding 2-chloro-6-methoxypyridine precursor. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] The methoxy group at the 6-position of the pyridine ring sufficiently activates the heterocycle towards electrophilic substitution at the 4-position.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] This electrophilic species then attacks the electron-rich pyridine ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde.

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of similar heterocyclic systems.

Materials:

-

2-Chloro-6-methoxypyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 equivalents) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-chloro-6-methoxypyridine (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Chloro-6-methoxypyridine-4-carbaldehyde.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the 3- and 5-positions of the pyridine ring, a singlet for the aldehyde proton (typically δ 9.8-10.2 ppm), and a singlet for the methoxy protons (typically δ 3.9-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the aldehyde carbonyl carbon (typically δ 185-195 ppm), signals for the pyridine ring carbons, and a signal for the methoxy carbon (typically δ 55-60 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700-1710 cm⁻¹, and C-O stretching for the methoxy group around 1250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of 2-Chloro-6-methoxypyridine-4-carbaldehyde is primarily derived from the reactivity of its aldehyde group. This functionality serves as a versatile handle for the introduction of various substituents and the construction of more complex molecular scaffolds.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[6][7][8] The reaction of 2-Chloro-6-methoxypyridine-4-carbaldehyde with a primary or secondary amine, in the presence of a suitable reducing agent, provides access to a wide range of substituted aminomethylpyridines. These products are common structural motifs in many biologically active compounds.

Caption: Reductive amination workflow.

Field-Proven Protocol for Reductive Amination:

-

To a solution of 2-Chloro-6-methoxypyridine-4-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography or crystallization.

Wittig Reaction and Related Olefinations

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[9][10][11][12] Reacting 2-Chloro-6-methoxypyridine-4-carbaldehyde with a phosphorus ylide allows for the introduction of a carbon-carbon double bond, opening up pathways to a variety of vinylpyridine derivatives. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.

General Wittig Reaction Protocol:

-

Generate the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent like THF or ether.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of 2-Chloro-6-methoxypyridine-4-carbaldehyde (1 equivalent) in the same solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

Application in Kinase Inhibitor Synthesis

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-6-methoxypyridine-4-carbaldehyde.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-6-methoxypyridine-4-carbaldehyde is a highly functionalized and synthetically versatile building block. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich chemistry of its aldehyde group make it an invaluable tool for organic chemists, particularly those in the field of drug discovery. The ability to readily introduce diverse functionalities through reactions such as reductive amination and olefination allows for the rapid generation of compound libraries for biological screening. This technical guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important chemical intermediate.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. Procedure 10. Retrieved from [Link]

-

Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

- Google Patents. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof.

-

NROChemistry. Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

-

The Synthetic Reaction Guide. Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

- Google Patents. US6995264B2 - Process for preparing aripiprazole.

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

PubChem. Kinase inhibitor - Patent US-9499486-B2. Retrieved from [Link]

-

Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Retrieved from [Link]

-

ScienceDirect. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]

-

ResearchGate. Reductive Amination | Request PDF. Retrieved from [Link]

-

Google Patents. ( 12 ) United States Patent. Retrieved from [Link]

-

PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945. Retrieved from [Link]

- Google Patents. CN101906068B - Preparation method of 2-pyridine carboxaldehyde.

- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

National Center for Biotechnology Information. Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging Analysis of Endogenous Metabolites in Cherry Tomatoes. Retrieved from [Link]

- Google Patents. US7897949B2 - Laminated lead-free X-ray protection material.

-

PubChem. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009. Retrieved from [Link]

-

ResearchGate. Multicomponent Reactions in Organic Synthesis. Retrieved from [Link]

-

YouTube. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. Retrieved from [Link]

-

PubChem. Pyrimidine derivatives as kinase inhibitors - Patent US-2011112063-A1. Retrieved from [Link]

- Google Patents. WO2024040131A1 - Pyridopyrimidine kras inhibitors.

- Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

Sources

- 1. CAS 329794-31-2: 2-chloro-6-methoxypyridine-4-carbaldehyde [cymitquimica.com]

- 2. jk-sci.com [jk-sci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

2-Chloro-6-methoxypyridine-4-carbaldehyde molecular structure

An In-depth Technical Guide to 2-Chloro-6-methoxypyridine-4-carbaldehyde: Structure, Synthesis, and Application

Authored by: A Senior Application Scientist

Abstract

2-Chloro-6-methoxypyridine-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique molecular architecture, featuring a pyridine core strategically substituted with a chloro group, a methoxy group, and a reactive carbaldehyde moiety, renders it a versatile synthetic intermediate. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity. We will explore the causal relationships between its structural features and chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic endeavors.

Introduction: The Strategic Value of a Polysubstituted Pyridine

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with the pyridine ring being a prevalent scaffold in numerous blockbuster drugs.[1][2] The specific arrangement of substituents in 2-Chloro-6-methoxypyridine-4-carbaldehyde is not arbitrary; it is a deliberate design that offers multiple, distinct points for chemical modification.

-

The pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's overall basicity and solubility.

-

The aldehyde group at the C4 position is a versatile chemical handle, susceptible to a wide range of transformations including nucleophilic additions, condensations, and oxidations/reductions.[3][4]

-

The chloro substituent at the C2 position is an excellent leaving group, paving the way for nucleophilic aromatic substitution (SNAr) reactions and cross-coupling chemistries.[5][6]

-

The methoxy group at the C6 position modulates the electronic properties of the ring, influencing the reactivity of the other positions and providing an additional site for potential ether cleavage if required.[5]

This trifecta of functional groups makes the molecule an invaluable precursor for building complex molecular architectures, enabling the systematic exploration of chemical space during lead optimization in drug discovery.[3][6][7]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is critical for its effective use in experimental settings. The properties of 2-Chloro-6-methoxypyridine-4-carbaldehyde are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [3][] |

| Molecular Weight | 171.58 g/mol | [3][] |

| CAS Number | 329794-31-2 | [3] |

| Appearance | Pale yellow to brown solid or powder | [3] |

| Boiling Point | ~269.5°C at 760 mmHg | [] |

| Density | ~1.317 g/cm³ | [] |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water. | [3] |

| SMILES | COc1cc(cc(Cl)n1)C=O | [3] |

| InChI Key | JGLUGWCEIUZBED-UHFFFAOYSA-N | [] |

The molecule's structure is defined by a pyridine ring with substituents at positions 2, 4, and 6. The interplay of the electron-withdrawing nature of the chlorine atom and the aldehyde group, contrasted with the electron-donating effect of the methoxy group, creates a unique electronic landscape across the aromatic ring, dictating its reactivity.

Spectroscopic Characterization: The Molecular Fingerprint

3.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic region.

-

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.8-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.

-

Pyridine Protons: Two singlets (or very narrowly coupled doublets) in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts of the protons at the C3 and C5 positions would be influenced by the combined electronic effects of the adjacent substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.9-4.2 ppm, corresponding to the three equivalent protons of the methoxy group.

3.2 ¹³C NMR Spectroscopy The carbon NMR spectrum would provide complementary information:

-

Carbonyl Carbon (C=O): The aldehyde carbon would be the most downfield signal, expected around δ 190-195 ppm.[12]

-

Aromatic Carbons: Five distinct signals for the pyridine ring carbons. The carbons attached to the electronegative chlorine (C2) and oxygen (C6) would appear significantly downfield (e.g., C2 ~150-155 ppm, C6 ~160-165 ppm). The carbon bearing the aldehyde (C4) would also be downfield, while C3 and C5 would be further upfield.

-

Methoxy Carbon (-OCH₃): A signal in the aliphatic region, typically around δ 54-56 ppm.[12]

3.3 Infrared (IR) Spectroscopy The IR spectrum is invaluable for identifying key functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong band in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

3.4 Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) at m/z 171. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

4.1 Synthetic Pathways While specific, scaled-up synthetic procedures for 2-Chloro-6-methoxypyridine-4-carbaldehyde are often proprietary, a retrosynthetic analysis suggests plausible routes originating from simpler pyridine precursors. One common strategy involves the functionalization of a pre-existing 2-chloro-6-methoxypyridine core. This could be achieved through:

-

Formylation via Directed Ortho-Metalation: Lithiation of 2-chloro-6-methoxypyridine at the 4-position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

-

Oxidation of a Precursor: Synthesis of 2-chloro-4-methyl-6-methoxypyridine, followed by oxidation of the methyl group to an aldehyde using reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

-

Vilsmeier-Haack Reaction: Direct formylation of an activated 2-chloro-6-methoxypyridine derivative, although this reaction typically favors positions ortho or para to activating groups.[13]

The following diagram illustrates a generalized workflow for the synthesis and subsequent reactions of the title compound.

Caption: Synthetic and reactivity workflow for the title compound.

4.2 Core Reactivity The utility of 2-Chloro-6-methoxypyridine-4-carbaldehyde stems from the differential reactivity of its functional groups.

-

Aldehyde Group Reactions: This is often the primary site of reaction.

-

Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols.

-

Reduction: Can be selectively reduced to the corresponding alcohol, (2-chloro-6-methoxypyridin-4-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[4]

-

Oxidation: Can be oxidized to 2-chloro-6-methoxypyridine-4-carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Condensation Reactions: Reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are fundamental in building more complex heterocyclic systems.[4]

-

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position, activated by the ring nitrogen, is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of amines, thiols, alcohols, and other groups, providing a powerful tool for diversification.[1][6] This reaction is a cornerstone of synthetic strategies for creating libraries of compounds for high-throughput screening.

Applications in Drug Discovery and Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, and functionalized intermediates like 2-Chloro-6-methoxypyridine-4-carbaldehyde are critical for accessing novel chemical entities.[2][14]

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The functional handles on this molecule allow for the systematic elaboration of side chains to target specific kinases in oncology and inflammatory diseases.

-

Intermediate for GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The pyridine core can serve as a central scaffold for ligands that modulate these receptors. For example, related methoxypyridine structures have been investigated as gamma-secretase modulators for potential Alzheimer's disease therapies.[15]

-

Building Block for Agrochemicals: Similar to pharmaceuticals, the development of modern herbicides and pesticides relies on highly functionalized heterocyclic cores.[16] The reactivity profile of this molecule makes it suitable for synthesizing new crop protection agents.

Safety and Handling

As a reactive chemical intermediate, 2-Chloro-6-methoxypyridine-4-carbaldehyde requires careful handling in a laboratory setting.

-

Hazards: The compound may cause skin, eye, and respiratory irritation.[17][18] Ingestion and inhalation should be avoided. The toxicological properties have not been exhaustively investigated.[17]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is noted to be hygroscopic and should be protected from moisture.[17]

-

Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[17]

Conclusion

2-Chloro-6-methoxypyridine-4-carbaldehyde is a paradigmatic example of a modern synthetic building block. Its value lies not just in its structure, but in the synthetic potential unlocked by the strategic placement of three distinct and controllably reactive functional groups. The aldehyde provides a gateway for linear chain extension and the formation of new rings, while the chloro group enables diversification through substitution chemistry. For medicinal and agrochemical chemists, this compound represents a versatile platform for the rapid synthesis of compound libraries and the efficient optimization of lead candidates. A thorough understanding of its properties, spectroscopic signature, and reactivity is paramount to fully exploiting its synthetic potential.

References

Click to expand

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Angene. MSDS of 2-chloro-6-methoxypyridine-4-carbaldehyde. [Link]

-

PubChem. 2-Chloro-6-methoxypyridine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]

-

HMDB. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Scilight. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]

-

SpectraBase. 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. CN101906068B - Preparation method of 2-pyridine carboxaldehyde.

- Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

- Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

-

ScienceDirect. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

-

PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde. [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

-

National Center for Biotechnology Information. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. [Link]

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. [Link]

-

Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]

-

American Chemical Society. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CAS 329794-31-2: 2-chloro-6-methoxypyridine-4-carbaldehyde [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. chemijournal.com [chemijournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 17. capotchem.cn [capotchem.cn]

- 18. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 2-Chloro-6-methoxypyridine-4-carbaldehyde: A Technical Guide

Introduction

2-Chloro-6-methoxypyridine-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aldehyde, a nucleophilic substitution site at the chloro-position, and an electron-donating methoxy group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The precise arrangement of these functional groups on the pyridine scaffold dictates the molecule's reactivity and, ultimately, the properties of its derivatives.

Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development involving this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-6-methoxypyridine-4-carbaldehyde, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the scientific rationale behind the spectral features.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 2-Chloro-6-methoxypyridine-4-carbaldehyde are numbered as follows. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and numbering of 2-Chloro-6-methoxypyridine-4-carbaldehyde.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-Chloro-6-methoxypyridine-4-carbaldehyde in a solvent like CDCl₃ would display four distinct signals.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the range of 0-12 ppm.

Predicted ¹H NMR Data and Interpretation:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde H (on C8) | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. |

| Pyridine H5 | 7.3 - 7.5 | Singlet (s) or very narrow doublet | 1H | This proton is on a carbon (C5) adjacent to the methoxy-substituted carbon (C6) and meta to the aldehyde. The electron-donating methoxy group provides some shielding, while the aldehyde and chloro groups have a deshielding effect. |

| Pyridine H3 | 7.1 - 7.3 | Singlet (s) or very narrow doublet | 1H | This proton is on a carbon (C3) adjacent to the chloro-substituted carbon (C2) and meta to the aldehyde. The electronegative chlorine atom causes significant deshielding. |

| Methoxy H (on C7) | 3.9 - 4.1 | Singlet (s) | 3H | The protons of the methoxy group are in a typical chemical shift range for methyl ethers attached to an aromatic ring. The signal is a singlet as there are no adjacent protons to couple with. |

Causality Behind Chemical Shifts: The chemical shifts of the pyridine ring protons (H3 and H5) are influenced by the interplay of the electronic effects of the three substituents.

-

Aldehyde Group (-CHO): This is a strong electron-withdrawing group through both resonance and induction, causing a deshielding effect (downfield shift) on the ring protons.

-

Chloro Group (-Cl): This group is electron-withdrawing via induction due to its high electronegativity, which deshields adjacent protons (like H3). It has a weak electron-donating effect through resonance.

-

Methoxy Group (-OCH₃): This group is electron-donating through resonance, which shields the ring protons (especially at the ortho and para positions). It has a weaker electron-withdrawing inductive effect.

The lack of proton-proton coupling between H3 and H5 is due to their meta-relationship (four-bond separation), which typically results in a very small or non-observable coupling constant in pyridine rings.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 2-Chloro-6-methoxypyridine-4-carbaldehyde, seven distinct carbon signals are expected.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C8 (C=O) | 190 - 193 | The carbonyl carbon of an aldehyde attached to an aromatic ring is characteristically found at a very downfield chemical shift due to the strong deshielding effect of the oxygen atom. |

| Pyridine C6 | 163 - 166 | This carbon is attached to the electron-donating methoxy group, which causes a significant downfield shift. |

| Pyridine C2 | 151 - 154 | This carbon is attached to the electronegative chlorine atom, resulting in a downfield chemical shift. |

| Pyridine C4 | 140 - 143 | This is the carbon to which the electron-withdrawing aldehyde group is attached. |

| Pyridine C5 | 118 - 121 | This carbon is ortho to the electron-donating methoxy group and meta to the electron-withdrawing groups, resulting in a relatively upfield shift compared to other ring carbons. |

| Pyridine C3 | 110 - 113 | This carbon is ortho to the chloro group and meta to the methoxy and aldehyde groups. |

| Methoxy C7 (CH₃) | 54 - 57 | The methoxy carbon appears in the typical range for an sp³ hybridized carbon attached to an oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[1]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~2850 and ~2750 | C-H Stretch | Aldehyde (O=C-H) | Aldehydic C-H stretching vibrations often appear as a pair of weak to medium bands. The lower frequency band is often characteristic. |

| 1700 - 1720 | C=O Stretch | Aldehyde (C=O) | This is a strong, sharp absorption characteristic of the carbonyl group in an aromatic aldehyde. Conjugation with the pyridine ring slightly lowers the frequency compared to a saturated aldehyde. |

| 1550 - 1600 | C=C and C=N Stretch | Pyridine Ring | Aromatic and heteroaromatic rings show characteristic skeletal vibrations in this region. |

| 1250 - 1300 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ | The asymmetric C-O-C stretching of the aryl ether linkage is expected in this region. |

| 1020 - 1070 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ | The symmetric C-O-C stretching of the aryl ether is also expected. |

| 700 - 800 | C-Cl Stretch | Aryl Chloride | The C-Cl stretching vibration for an aryl chloride typically appears in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) would also be suitable.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The calculated exact mass of C₇H₆ClNO₂ is 171.0087. A high-resolution mass spectrum should show the molecular ion peak at this m/z value.

-

Isotope Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

Loss of H· (M-1): A peak at m/z 170 corresponding to the loss of the aldehydic hydrogen radical is likely.

-

Loss of ·CHO (M-29): A significant peak at m/z 142 from the loss of the formyl radical is expected, leading to a 2-chloro-6-methoxypyridinyl cation.

-

Loss of ·CH₃ (M-15): A peak at m/z 156 due to the loss of a methyl radical from the methoxy group is also possible.

-

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating system for the structural elucidation and characterization of 2-Chloro-6-methoxypyridine-4-carbaldehyde. The predicted data and interpretations presented in this guide offer a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. By understanding the causal relationships between the molecular structure and its spectroscopic output, scientists can proceed with confidence in their subsequent research and development endeavors.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methoxypyridine-4-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-6-methoxypyridine-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive, publicly available quantitative solubility data, this document establishes a robust theoretical solubility profile based on the fundamental principle of "like dissolves like" and an analysis of the molecule's structural attributes. Furthermore, a detailed, field-proven experimental protocol for the gravimetric determination of its solubility in various organic solvents is presented. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to effectively utilize this compound in a laboratory setting, ensuring both scientific integrity and operational safety.

Introduction to 2-Chloro-6-methoxypyridine-4-carbaldehyde

2-Chloro-6-methoxypyridine-4-carbaldehyde is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₂.[1] Its structure, featuring a pyridine ring functionalized with a chloro, a methoxy, and an aldehyde group, makes it a versatile building block in organic synthesis. The aldehyde group, in particular, is an active site for nucleophilic addition reactions, rendering the compound highly valuable for the construction of more complex molecular architectures.[2]

Physicochemical Properties and Molecular Structure Analysis

To predict the solubility of 2-chloro-6-methoxypyridine-4-carbaldehyde, a thorough understanding of its physicochemical properties is essential.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Typically a pale yellow to brown solid or powder. | [2] |

| Key Functional Groups | Pyridine Ring, Chloro Group, Methoxy Group, Aldehyde Group | [2] |

The solubility of a compound is governed by its polarity and its capacity for intermolecular interactions, such as hydrogen bonding and dipole-dipole forces.[4][5][6][7][8] The molecular structure of 2-chloro-6-methoxypyridine-4-carbaldehyde possesses several features that contribute to its overall polarity:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring polar. It can also act as a hydrogen bond acceptor.

-

Chloro Group: The electronegativity of the chlorine atom induces a dipole moment.

-

Methoxy Group: The oxygen atom in the methoxy group is electronegative and possesses lone pairs of electrons, contributing to the molecule's polarity and its ability to act as a hydrogen bond acceptor.

-

Aldehyde Group: The carbonyl (C=O) bond in the aldehyde group is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the carbon. The oxygen atom can act as a hydrogen bond acceptor.

Collectively, these polar functional groups suggest that 2-chloro-6-methoxypyridine-4-carbaldehyde is a polar molecule. This polarity is the primary determinant of its solubility in various organic solvents.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5][6][7][8] Based on this principle and the structural analysis above, we can predict the solubility of 2-chloro-6-methoxypyridine-4-carbaldehyde across a spectrum of organic solvents.

Predicted Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have significant dipole moments.[9] Given the presence of hydrogen bond acceptors (nitrogen and oxygen atoms) and the overall polarity of the target molecule, high solubility is predicted in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane): These solvents have large dipole moments but do not have hydrogen atoms bonded to electronegative atoms.[9] Strong dipole-dipole interactions between the solvent and the solute are expected. Therefore, moderate to high solubility is anticipated. The qualitative observation of solubility in dichloromethane aligns with this prediction.[2]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents have low dipole moments and primarily interact through weak London dispersion forces.[10] Due to the significant mismatch in polarity between these solvents and the highly polar target molecule, low to negligible solubility is predicted.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method coupled with gravimetric analysis.[11][12] This method is robust, does not require complex instrumentation, and provides highly accurate results when performed correctly.[11][13]

Materials and Equipment

-

2-Chloro-6-methoxypyridine-4-carbaldehyde (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes (Class A)

-

Drying oven or vacuum desiccator

-

Pre-weighed evaporation dishes or vials

Step-by-Step Methodology

-

Preparation of the Slurry:

-

To a series of vials, add a known volume of a selected organic solvent (e.g., 5.00 mL).

-

Add an excess amount of 2-chloro-6-methoxypyridine-4-carbaldehyde to each vial. The presence of undissolved solid is crucial to ensure a saturated solution is formed.[14]

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary to ensure equilibrium is fully established.[15]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Attach a syringe filter to the syringe and dispense a clear, particle-free aliquot of the saturated solution into a clean, pre-weighed volumetric flask. This filtration step is critical to remove any undissolved micro-particles.[11][16]

-

-

Gravimetric Analysis:

-

Accurately determine the mass of the volumetric flask containing the filtered saturated solution. Calculate the net mass of the solution.

-

Transfer a precise volume of the saturated solution (e.g., 2.00 mL) to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute to avoid loss of material.

-

Once the solvent is fully evaporated, place the evaporation dish in a vacuum desiccator and dry to a constant weight.

-

Weigh the evaporation dish containing the dried solute.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of solution aliquot (L))

This process should be repeated at least in triplicate for each solvent to ensure the reproducibility and accuracy of the results.

Data Presentation

The experimentally determined solubility data should be recorded systematically to allow for easy comparison and analysis.

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) (Trial 1) | Solubility (g/L) (Trial 2) | Solubility (g/L) (Trial 3) | Mean Solubility (g/L) | Standard Deviation |

| Methanol | Polar Protic | 25 | |||||

| Ethanol | Polar Protic | 25 | |||||

| Acetone | Polar Aprotic | 25 | |||||

| Acetonitrile | Polar Aprotic | 25 | |||||

| Dichloromethane | Polar Aprotic | 25 | |||||

| Toluene | Non-Polar | 25 | |||||

| n-Hexane | Non-Polar | 25 |

Safety and Handling Precautions

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. While comprehensive toxicological data for 2-chloro-6-methoxypyridine-4-carbaldehyde is not available, the precautionary principle must be applied.[1]

-

Hazard Identification: Based on available safety data sheets for this and structurally similar compounds, it may cause skin, eye, and respiratory irritation.[1][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Engineering Controls: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Spill and Waste Disposal: In case of a spill, avoid generating dust.[1] Sweep up the solid material and place it in a sealed container for disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-6-methoxypyridine-4-carbaldehyde in organic solvents. By combining a theoretical solubility profile based on molecular structure with a detailed, robust experimental protocol, this document equips researchers with the necessary tools to overcome the current lack of public data. The presented gravimetric method is a self-validating system that, when executed with care, will yield reliable and accurate quantitative solubility data. This information is invaluable for the effective and efficient use of this important chemical intermediate in research and development, ultimately accelerating progress in the fields of drug discovery and materials science.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Yalkowsky, S. H., & He, Y. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 59-65. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Fowles, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 125(15), 7057-7098. [Link]

-

Scribd. (n.d.). Steps in Gravimetric Analysis. Retrieved from [Link]

-

University of Strathclyde. (2025, August 13). Physics-based solubility prediction for organic molecules. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5727. [Link]

- Capot Chemical Co., Ltd. (n.d.). MSDS of 2-chloro-6-methoxypyridine-4-carbaldehyde.

-

Quora. (2022, June 20). How will you determine the solubility of a solid in a liquid solvent? Retrieved from [Link]

-

Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

Acree, W. E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 889-891. [Link]

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

-

PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

- Sigma-Aldrich. (2025, December 22). SAFETY DATA SHEET.

- TCI Chemicals. (2025, February 18). SAFETY DATA SHEET.

-

YouTube. (2020, November 16). 38: Using "like dissolves like" to predict solubility. Retrieved from [Link]

- Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.

-

Labmate Online. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved from [Link]

-

Scribd. (n.d.). Understanding Gravimetric Methods. Retrieved from [Link]

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.

-

CK-12 Foundation. (n.d.). Flexi answers - How do you calculate gravimetric analysis? Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. CAS 329794-31-2: 2-chloro-6-methoxypyridine-4-carbaldehyde [cymitquimica.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. quora.com [quora.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ck12.org [ck12.org]

- 17. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Chloro-6-methoxyisonicotinaldehyde

An In-depth Technical Guide to the Physical and Chemical Properties of Chloro-Methoxy Pyridine Carboxaldehydes for Medicinal Chemistry

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, and among them, the pyridine ring is a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. This guide focuses on a specific, highly functionalized pyridine derivative: 2-Chloro-6-methoxyisonicotinaldehyde and its closely related isomers. These molecules are not merely chemical curiosities; they are versatile synthetic building blocks whose strategic arrangement of a reactive aldehyde, a displaceable chlorine atom, and a modulating methoxy group offers a powerful toolkit for constructing complex, biologically active compounds.[1][2]

This document, designed for researchers and drug development professionals, moves beyond a simple recitation of data. It provides a cohesive analysis of the physicochemical properties, spectroscopic signatures, and chemical reactivity of this molecular framework. We will explore the causality behind its utility, grounding our discussion in established analytical techniques and synthetic applications, with a particular focus on its role in developing novel therapeutics.[1]

Section 1: Molecular Identity and Structural Framework

The precise arrangement of substituents on the pyridine ring is critical, as it dictates the molecule's reactivity and steric profile. While the primary topic is 2-Chloro-6-methoxyisonicotinaldehyde (the 4-aldehyde isomer), high-quality, publicly available data is more abundant for its constitutional isomer, 2-Chloro-6-methoxynicotinaldehyde (the 3-aldehyde isomer). The data presented below pertains to the latter, but the principles of characterization and reactivity are broadly applicable across these closely related structures.

-

Compound Name: 2-Chloro-6-methoxypyridine-3-carbaldehyde

-

Synonym: 2-Chloro-6-methoxynicotinaldehyde

-

CAS Number: 95652-80-5[3]

-

Molecular Formula: C₇H₆ClNO₂[3]

-

Molecular Weight: 171.58 g/mol [3]

-

SMILES: COC1=CC=C(C=O)C(Cl)=N1[3]

Caption: 2D Structure of 2-Chloro-6-methoxynicotinaldehyde.

Section 2: Physicochemical Properties

The physical properties of a compound govern its behavior in both reaction media and biological systems. These parameters are essential for designing synthetic protocols, purification strategies, and formulation studies.

| Property | Value | Source |

| Molecular Weight | 171.58 | ChemScene[3] |

| Molecular Formula | C₇H₆ClNO₂ | ChemScene[3] |

| Physical State | Solid, powder to crystal | Inferred from related compounds[4] |

| Melting Point | 46-50 °C (for 2-Chloroisonicotinaldehyde) | ChemicalBook[4] |

| Boiling Point | 243.4±20.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.332±0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| Calculated LogP | 1.56 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Rotatable Bonds | 2 | ChemScene[3] |

Section 3: Spectroscopic Characterization

Unambiguous structural confirmation is the bedrock of chemical research. A multi-pronged spectroscopic approach is essential for verifying the identity and purity of 2-Chloro-6-methoxyisonicotinaldehyde and its isomers. The following data is based on a combination of experimental values for close isomers and well-established spectroscopic principles.[5]

Caption: A typical workflow for spectroscopic characterization.

¹H NMR Spectroscopy

Proton NMR provides a detailed map of the hydrogen atoms in the molecule. For the related isomer 6-Chloro-4-methoxynicotinaldehyde, the expected shifts highlight the key functional groups.[5]

-

Aldehyde Proton (~10.2 ppm): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and appears as a singlet.[5][6]

-

Aromatic Protons (~7.2 - 8.8 ppm): The two protons on the pyridine ring will appear as doublets, with their exact chemical shifts influenced by the positions of the electron-withdrawing chloro and aldehyde groups and the electron-donating methoxy group.

-

Methoxy Protons (~4.0 ppm): The three protons of the methoxy group will appear as a sharp singlet, shielded relative to the aromatic protons.[5]

¹³C NMR Spectroscopy

Carbon NMR reveals the chemical environment of each carbon atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[7][8]

-

Aldehyde Carbonyl (~190 ppm): The carbonyl carbon is the most deshielded carbon in the spectrum.[5]

-

Aromatic Carbons (~110 - 165 ppm): The carbons of the pyridine ring resonate in this region. The carbons directly attached to the nitrogen, chlorine, and oxygen atoms will have distinct chemical shifts.[5]

-

Methoxy Carbon (~56 ppm): The carbon of the methoxy group is the most shielded carbon in the molecule.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.[9]

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption in this region is characteristic of the aldehyde carbonyl group.[5]

-

C-O-C Stretch (~1250 cm⁻¹): This stretch is indicative of the methoxy ether linkage.[5]

-

C-Cl Stretch (~750 cm⁻¹): The carbon-chlorine bond vibration typically appears in the fingerprint region.[5]

-

Aromatic C=C and C=N Stretches (1400-1600 cm⁻¹): Multiple sharp peaks in this region confirm the presence of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, serving as the final confirmation of identity.

-

Molecular Ion Peak ([M]⁺): For C₇H₆ClNO₂, the expected monoisotopic mass is approximately 171.01 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.[5]

-